molecular formula C21H25NO5 B1473837 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid CAS No. 2197423-35-9

1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1473837
CAS No.: 2197423-35-9
M. Wt: 371.4 g/mol
InChI Key: OFLBYJOSQVJXDN-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a methoxy-naphthyl group, and a pyrrolidinecarboxylic acid moiety

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy-naphthyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling or other cross-coupling reactions.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

    Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy-naphthyl group, using reagents like halogens or nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules, utilizing catalysts such as palladium or nickel.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, nickel), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid can be compared with other similar compounds, such as:

    1-(tert-Butoxycarbonyl)-3-(2-hydroxy-1-naphthyl)-2-pyrrolidinecarboxylic acid: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and applications.

    1-(tert-Butoxycarbonyl)-3-(2-methyl-1-naphthyl)-2-pyrrolidinecarboxylic acid: The presence of a methyl group instead of a methoxy group can affect the compound’s chemical properties and biological activity.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-11-15(18(22)19(23)24)17-14-8-6-5-7-13(14)9-10-16(17)26-4/h5-10,15,18H,11-12H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLBYJOSQVJXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=C(C=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid

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